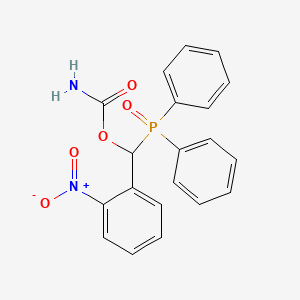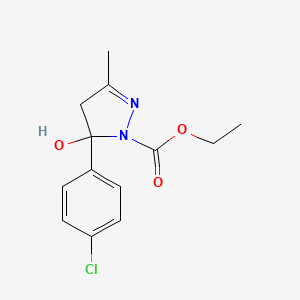
2-chloro-6-fluoro-N-(2-thienylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(2-thienylmethyl)benzamide is a chemical compound with the molecular formula C12H9ClFNOS . It has a molecular weight of 269.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with chlorine and fluorine substituents at the 2 and 6 positions, respectively, and a thienylmethyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 387.1±42.0 °C . Its density is predicted to be 1.375±0.06 g/cm3 at 20 °C and 760 Torr . The pKa value is predicted to be 12.23±0.46 .Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-thienylmethyl)benzamide involves the inhibition of BTK, which is a key component of the B-cell receptor signaling pathway. Inhibition of BTK leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit BTK. This compound has been shown to effectively suppress B-cell proliferation, survival, and migration, leading to the inhibition of B-cell malignancies. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic option for various autoimmune disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-6-fluoro-N-(2-thienylmethyl)benzamide in lab experiments include its high selectivity for BTK, its ability to effectively inhibit B-cell proliferation and survival, and its potential applications in the treatment of various B-cell malignancies and autoimmune disorders. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its long-term safety and efficacy.
Future Directions
The potential future directions for research involving 2-chloro-6-fluoro-N-(2-thienylmethyl)benzamide include the development of more potent and selective BTK inhibitors, the investigation of its potential applications in the treatment of other autoimmune disorders, and the exploration of its potential synergistic effects with other therapeutic agents. Additionally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-chloro-6-fluoro-N-(2-thienylmethyl)benzamide involves a multi-step process that starts with the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-thienylmethanamine to form an intermediate product. This intermediate product is then reacted with potassium carbonate and 1,2-dichloroethane to give the final product in high yield and purity.
Scientific Research Applications
The potential applications of 2-chloro-6-fluoro-N-(2-thienylmethyl)benzamide in scientific research are vast. This compound has been extensively studied for its ability to inhibit BTK and has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).
properties
IUPAC Name |
2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNOS/c13-9-4-1-5-10(14)11(9)12(16)15-7-8-3-2-6-17-8/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWXHZATNXRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)
![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)


![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)